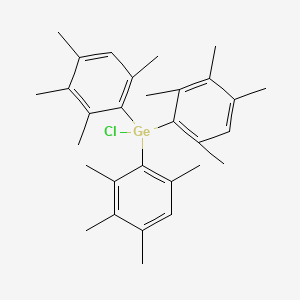
Chlorotris(2,3,4,6-tetramethylphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotris(2,3,4,6-tetramethylphenyl)germane is a chemical compound with the molecular formula C30H39ClGe. It is known for its unique structure, which includes a germanium atom bonded to three 2,3,4,6-tetramethylphenyl groups and one chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chlorotris(2,3,4,6-tetramethylphenyl)germane typically involves the reaction of germanium tetrachloride (GeCl4) with 2,3,4,6-tetramethylphenyl lithium (C10H13Li) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Chlorotris(2,3,4,6-tetramethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds .
Aplicaciones Científicas De Investigación
Chlorotris(2,3,4,6-tetramethylphenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism by which Chlorotris(2,3,4,6-tetramethylphenyl)germane exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Chlorotris(2,3,4,6-tetramethylphenyl)germane can be compared with other organogermanium compounds, such as:
Tetramethylgermane (Ge(CH3)4): Unlike this compound, this compound contains only methyl groups bonded to the germanium atom.
Triphenylgermane (Ge(C6H5)3H): This compound has phenyl groups instead of 2,3,4,6-tetramethylphenyl groups.
Chlorotriphenylgermane (Ge(C6H5)3Cl): Similar to this compound, but with phenyl groups instead of tetramethylphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Propiedades
| 90753-14-3 | |
Fórmula molecular |
C30H39ClGe |
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
chloro-tris(2,3,4,6-tetramethylphenyl)germane |
InChI |
InChI=1S/C30H39ClGe/c1-16-13-19(4)28(25(10)22(16)7)32(31,29-20(5)14-17(2)23(8)26(29)11)30-21(6)15-18(3)24(9)27(30)12/h13-15H,1-12H3 |
Clave InChI |
NFISXCDDGNNSAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)[Ge](C2=C(C=C(C(=C2C)C)C)C)(C3=C(C=C(C(=C3C)C)C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


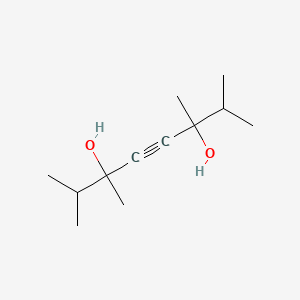
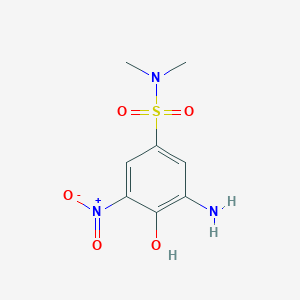
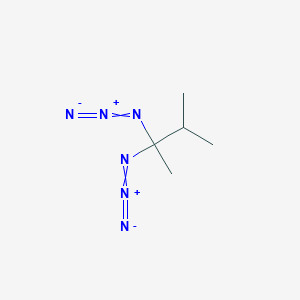
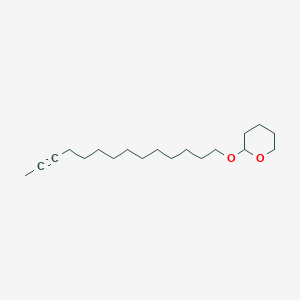
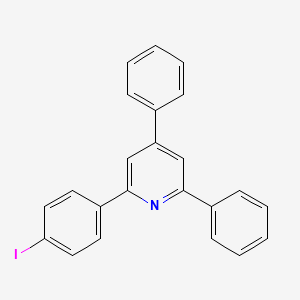


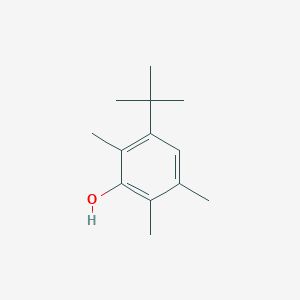
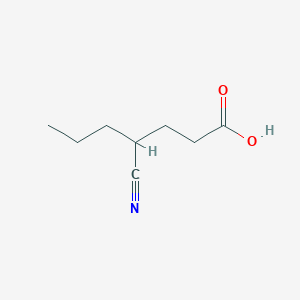
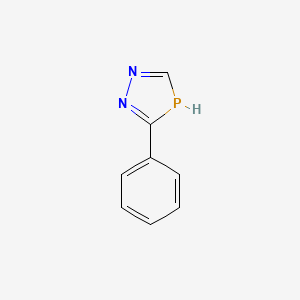

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
